(R)-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid
Overview
Description
®-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve room temperature or mild heating to facilitate the protection reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol for Boc deprotection.
Major Products Formed
Oxidation: Formation of fluorophenyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amino group .
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a building block in the synthesis of peptide-based drugs. The presence of the fluorophenyl group can enhance the biological activity and stability of the resulting compounds .
Industry
In the industrial sector, ®-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid is used in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of ®-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amine during synthetic processes, allowing for selective reactions. Upon deprotection, the free amine can interact with biological targets, potentially affecting various pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds share the Boc-protected amine group but may differ in the side chain structure.
Fluorophenyl derivatives: Compounds with a fluorophenyl group but different functional groups attached to the backbone.
Uniqueness
®-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid is unique due to the combination of the Boc-protected amine and the fluorophenyl group. This combination allows for selective synthetic modifications and potential biological activity .
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMGSGFHPJNEJD-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128621 | |
Record name | Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280787-04-3 | |
Record name | Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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